Cas no 87099-71-6 (5-O-Coumaroylquinic Acid)

5-O-Coumaroylquinic Acid structure
5-O-Coumaroylquinic Acid structure
اسم المنتج:5-O-Coumaroylquinic Acid
كاس عدد:87099-71-6
وسط:C16H18O8
ميغاواط:338.309325695038
CID:582398
PubChem ID:9945785

5-O-Coumaroylquinic Acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Cyclohexanecarboxylic acid,1,3,4-trihydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-,(1R,3R,4S,5R)-
    • 1AF7V9VW0S
    • o-Coumaroylquinic acid
    • 3-p-coumaroylquinic acid
    • 3-O-Coumaroylquinic acid
    • 3-O-p-Coumaroylquinic acid
    • 3-p-Coqa
    • p-Coumaroyl 5-O-quinate
    • 5-p-Coumaroylquinic acids
    • 5-O-p-Coumaroylquinic acid
    • Cyclohexanecarboxylic acid, 1,3,4-trihydroxy-5-(((2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-, (1R,3R,4S,5R)-
    • 1,4,5-Trihydroxy-3-[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]cyclohexanecarboxylic acid, 9CI
    • 870
    • (1R,3R,4S,5R)-1,3,4-Trihydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]cyclohexanecarboxylic acid (ACI)
    • Cyclohexanecarboxylic acid, 1,3,4-trihydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-, (1R,3R,4S,5R)- (9CI)
    • Cyclohexanecarboxylic acid, 1,3,4-trihydroxy-5-[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-, [1R-[1α,3β,4α,5α(E)]]- (ZCI)
    • 5-O-Coumaroylquinic acid
    • 32451-86-8
    • (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid
    • UNII-1AF7V9VW0S
    • NCGC00384821-01
    • 87099-71-6
    • DTXSID301344004
    • 5-Coumaroyl quinic acid
    • AKOS040740142
    • (1R,3R,4S,5R)-1,3,4-trihydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}cyclohexanecarboxylic acid
    • CHEBI:75499
    • CHEBI:167530
    • (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
    • SCHEMBL21240786
    • FS-8565
    • GLXC-19216
    • Cyclohexanecarboxylic acid, 1,3,4-trihydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-, (1R,3R,4S,5R)-
    • 5-O-Coumaroylquinic Acid
    • نواة داخلي: 1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14+,16-/m1/s1
    • مفتاح Inchi: BMRSEYFENKXDIS-QHAYPTCMSA-N
    • ابتسامات: O([C@H]1[C@@H](O)[C@H](O)C[C@](O)(C(=O)O)C1)C(=O)/C=C/C1C=CC(O)=CC=1

حساب السمة

  • نوعية دقيقة: 338.10016753g/mol
  • النظائر كتلة واحدة: 338.10016753g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 5
  • عدد مستقبلات الهيدروجين بوند: 8
  • عدد الذرات الثقيلة: 24
  • تدوير ملزمة العد: 5
  • تعقيدات: 496
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 4
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 1
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: -0.1
  • طوبولوجي سطح القطب: 145

5-O-Coumaroylquinic Acid الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TRC
C899975-5mg
5-O-Coumaroylquinic Acid
87099-71-6
5mg
$1154.00 2023-05-18
TRC
C899975-10mg
5-O-Coumaroylquinic Acid
87099-71-6
10mg
$2182.00 2023-05-18
TRC
C899975-1mg
5-O-Coumaroylquinic Acid
87099-71-6
1mg
$253.00 2023-05-18
TRC
C899975-50mg
5-O-Coumaroylquinic Acid
87099-71-6
50mg
$ 11200.00 2023-09-08

5-O-Coumaroylquinic Acid طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
1.2 Reagents: Water
المراجع
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  21 h, rt
1.2 Reagents: Sodium bisulfate Solvents: Water ;  neutralized, rt
2.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
2.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
3.2 Reagents: Water
المراجع
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfon… Solvents: Methanol ;  90 h, reflux
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  21 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  21 h, rt
3.2 Reagents: Sodium bisulfate Solvents: Water ;  neutralized, rt
4.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
4.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
5.2 Reagents: Water
المراجع
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  75 min, rt
1.2 Reagents: Sodium bisulfate ;  neutralized, rt
1.3 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  2 h, 80 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Tetrahydrofuran ;  13 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
3.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
4.2 Reagents: Water
المراجع
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
المراجع
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  2 h, -5 °C; overnight, rt
2.1 Reagents: Pyridine ,  (1S,3R,4R,5R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydroxy-6-oxabicyc… Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.2 Reagents: Water ;  cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
المراجع
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  21 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  21 h, rt
2.2 Reagents: Sodium bisulfate Solvents: Water ;  neutralized, rt
3.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
3.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
4.2 Reagents: Water
المراجع
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  2 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Tetrahydrofuran ;  13 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
3.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
4.2 Reagents: Water
المراجع
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  75 min, rt
1.2 Reagents: Sodium bisulfate ;  neutralized, rt
2.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  2 h, 80 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Tetrahydrofuran ;  13 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
4.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
4.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
5.2 Reagents: Water
المراجع
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  25 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  75 min, rt
2.2 Reagents: Sodium bisulfate ;  neutralized, rt
2.3 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  2 h, 80 °C
2.4 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Tetrahydrofuran ;  13 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
4.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
4.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
5.2 Reagents: Water
المراجع
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Pyridine ,  (1S,3R,4R,5R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydroxy-6-oxabicyc… Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
المراجع
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
المراجع
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

طريقة الإنتاج 13

رد فعل الشرط
1.1 Catalysts: Trimethyl orthoformate ,  (-)-Camphorsulfonic acid ;  15 h, reflux
2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
المراجع
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Trimethyl orthoformate ,  (-)-Camphorsulfonic acid Solvents: Methanol ;  45 h, 85 °C
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  25 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  75 min, rt
3.2 Reagents: Sodium bisulfate ;  neutralized, rt
3.3 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  2 h, 80 °C
3.4 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Tetrahydrofuran ;  13 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
5.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
5.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
5.3 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
6.2 Reagents: Water
المراجع
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
1.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
2.2 Reagents: Water
المراجع
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Tetrahydrofuran ;  13 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
2.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
3.2 Reagents: Water
المراجع
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
المراجع
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  30 min, 0 °C; 1 h, rt
2.1 Reagents: Pyridine ,  (1S,3R,4R,5R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydroxy-6-oxabicyc… Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.2 Reagents: Water ;  cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
المراجع
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

5-O-Coumaroylquinic Acid Raw materials

5-O-Coumaroylquinic Acid Preparation Products

5-O-Coumaroylquinic Acid الوثائق ذات الصلة

الموردين الموصى بهم
Hubei Changfu Chemical Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Hubei Changfu Chemical Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Jinhuan Chemical CO., LTD.
Hubei Henglvyuan Technology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Suzhou Genelee Bio-Technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Suzhou Genelee Bio-Technology Co., Ltd.